Carbamic acid, (4-((bis(2-chloroethyl)amino)sulfonyl)phenyl)-, ethyl ester
Description
This compound is an ethyl ester derivative of carbamic acid, featuring a phenyl ring substituted at the para position with a sulfonamide group bearing a bis(2-chloroethyl)amino moiety. This configuration suggests possible applications in medicinal chemistry, particularly as an alkylating agent, though its specific pharmacological profile remains understudied .
Properties
CAS No. |
81865-12-5 |
|---|---|
Molecular Formula |
C13H18Cl2N2O4S |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
ethyl N-[4-[bis(2-chloroethyl)sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C13H18Cl2N2O4S/c1-2-21-13(18)16-11-3-5-12(6-4-11)22(19,20)17(9-7-14)10-8-15/h3-6H,2,7-10H2,1H3,(H,16,18) |
InChI Key |
XDELFOYIOBDTFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
General Synthesis Pathways
Reaction of Amines with Carbon Dioxide
One common method involves reacting an amine precursor with carbon dioxide in the presence of catalysts and solvents. This approach typically uses ionic liquids or alkali metal compounds as catalysts.
Procedure
- Reactants : Aniline (amine), carbon dioxide, alkoxysilane compound.
- Catalysts :
- Ionic liquids such as [DBUH] or [DBNH] combined with acetate ions.
- Alkali metal compounds like potassium acetate or cesium carbonate.
- Reaction Conditions :
- Temperature: 80–120°C.
- Pressure: Elevated CO$$_2$$ pressure (up to 10 atm).
- Solvent: Methanol or ethanol.
Results
Zinc Compound Catalysis
Another effective method uses zinc-based catalysts combined with ligands to enhance reaction efficiency.
Procedure
- Reactants : Amine precursor, carbon dioxide, alkoxysilane compound.
- Catalysts :
- Zinc acetate or zinc halides (e.g., ZnCl$$_2$$).
- Ligands such as 1,10-phenanthroline or ethylenediamine tetraacetic acid (EDTA).
- Reaction Conditions :
- Temperature: 70–100°C.
- Solvent: Dimethyl sulfoxide (DMSO).
Results
Specific Synthesis Techniques
Direct Esterification
Direct esterification of carbamic acid with ethanol can be employed under acidic conditions.
Procedure
- Reactants : Carbamic acid precursor, ethanol.
- Catalysts : Sulfuric acid or p-toluenesulfonic acid.
- Reaction Conditions :
- Temperature: 60–80°C.
- Solvent: Ethanol as both reactant and solvent.
Results
Use of Alkoxysilanes
Alkoxysilanes play a critical role in stabilizing intermediates during synthesis.
Procedure
- Reactants : Amine precursor, tetramethoxysilane.
- Catalysts : Ionic liquids or alkali metal compounds.
- Reaction Conditions :
- Temperature: 90–110°C.
- Pressure: Elevated CO$$_2$$.
Results
Analytical Techniques for Monitoring Synthesis
To ensure successful synthesis, analytical methods are employed:
Nuclear Magnetic Resonance (NMR) :
Used for structural characterization of intermediates and final products.High-Performance Liquid Chromatography (HPLC) :
Monitors reaction progress and purity.Mass Spectrometry (MS) :
Confirms molecular weight and structure.
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity | Key Advantages | Limitations |
|---|---|---|---|---|
| Ionic Liquid Catalysis | >90 | High | Eco-friendly; high efficiency | Requires specialized reagents |
| Zinc Compound Catalysis | >85 | High | High stability of intermediates | Cost of zinc-based ligands |
| Direct Esterification | ~70 | Moderate | Simple setup | Purification challenges |
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-((bis(2-chloroethyl)amino)sulfonyl)phenyl)-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bis(2-chloroethyl)amino groups can be reduced to form secondary amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, (4-((bis(2-chloroethyl)amino)sulfonyl)phenyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical tool for studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of carbamic acid, (4-((bis(2-chloroethyl)amino)sulfonyl)phenyl)-, ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of protein function. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Chlorinated Phenyl Carbamates
Compounds like 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (e.g., 4a–i) share a chlorinated phenyl core but lack the sulfonamide and bis(2-chloroethyl)amino groups. These derivatives exhibit moderate lipophilicity (log k = 2.1–3.8) and are primarily studied for their antimicrobial properties .
Sulfonamide-Linked Carbamates
The compound [4-(4,6-dimethyl-pyrimidin-2-ylsulfamoyl)-phenyl]-carbamic acid ethyl ester (CAS 50910-49-1) shares the sulfonamide-phenyl-carbamate backbone but replaces the bis(2-chloroethyl)amino group with a pyrimidine substituent.
Ethyl Ester vs. Other Carbamate Esters
Ethyl Carbamates
Ethyl esters of carbamic acid, such as urethane (carbamic acid ethyl ester; CAS 51-79-6), are well-documented carcinogens due to metabolic activation into vinyl carbamate epoxide, a mutagenic intermediate . The target compound’s ethyl ester group raises similar toxicity concerns, though its bulky sulfonamide and chloroethyl substituents may hinder metabolic activation.
Methyl and Benzyl Carbamates
Methyl carbamates (e.g., physostigmine analogues) exhibit stronger cholinergic activity compared to ethyl derivatives, as seen in miotic and intestinal peristalsis studies. Ethyl esters generally show weaker bioactivity due to slower hydrolysis rates . The target compound’s bioactivity remains uncharacterized but may balance stability and reactivity due to its complex substituents.
Bis(2-Chloroethyl)Amino Group vs. Other Amino Substituents
The bis(2-chloroethyl)amino group is a hallmark of nitrogen mustards, known for crosslinking DNA via aziridinium intermediates.
Key Data Table: Structural and Functional Comparison
Research Findings and Implications
- Toxicity Profile: The ethyl ester group poses carcinogenic risks, as seen in urethane, but the target compound’s bulky substituents may mitigate metabolic activation .
- Structural Optimization : Replacing ethyl with methyl esters could enhance cholinergic activity, while substituting chloroethyl with hydroxyethyl groups may reduce toxicity .
Biological Activity
Carbamic acid, (4-((bis(2-chloroethyl)amino)sulfonyl)phenyl)-, ethyl ester, also known by its chemical structure and various synonyms, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
- Molecular Formula : CHClNOS
- Molecular Weight : 351.23 g/mol
The structural features include a carbamic acid moiety linked to a bis(2-chloroethyl)amino group and a sulfonyl phenyl group, which contribute to its biological properties.
Mechanisms of Biological Activity
-
Anticancer Activity :
- Studies have indicated that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of carbamic acid have shown IC values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cells. The mechanism often involves apoptosis induction and inhibition of cell cycle progression.
-
Cholinesterase Inhibition :
- The compound's structural analogs have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial in neurotransmission. In vitro assays indicate that some derivatives exhibit competitive inhibition with IC values comparable to established AChE inhibitors like donepezil.
-
Antimicrobial Activity :
- Preliminary studies suggest potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Studies
A notable study evaluated the anticancer efficacy of a series of carbamic acid derivatives against MCF-7 and A549 cell lines. The results demonstrated:
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.85 ± 0.02 | Apoptosis induction |
| Compound B | A549 | 3.0 ± 0.05 | Cell cycle arrest |
These findings suggest that modifications in the chemical structure can enhance biological activity.
Cholinesterase Inhibition
In another study focused on cholinesterase inhibition:
| Compound | AChE IC (µM) | BChE IC (µM) |
|---|---|---|
| Carbamic Acid Derivative X | 0.59 ± 0.04 | 0.15 ± 0.02 |
This data indicates that specific structural modifications can lead to potent inhibitors of cholinesterase enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
